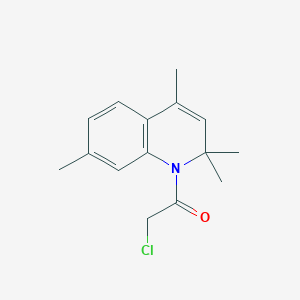

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound involves sophisticated X-ray diffraction methodologies that reveal the precise three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography serves as the experimental science for determining atomic and molecular structures of crystals, where the crystalline structure causes incident X-ray beams to diffract in specific directions. The fundamental principle governing these studies is Bragg's law, mathematically expressed as n λ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between atomic planes, and θ is half the scattering angle.

Single crystal X-ray diffraction analysis of quinoline derivatives typically requires colorless crystals with dimensions larger than 0.1 millimeters in all directions, ensuring sufficient diffraction quality for structural determination. The data collection process involves mounting the crystal on a diffractometer operating with molybdenum radiation at a wavelength of 0.71073 Ångströms. For the tetramethylquinolin-1-yl-ethanone system, the crystal structure analysis would employ comprehensive data collection covering slightly more than 180 degrees of rotation to capture all necessary reflections for complete structural determination.

The crystallographic data processing begins with indexing reflections to determine unit cell dimensions and space group symmetry. The recorded series of two-dimensional diffraction patterns, corresponding to different crystal orientations, undergoes conversion into a three-dimensional dataset. Structure solution typically utilizes direct methods or charge flipping algorithms implemented in software packages such as OLEX2, followed by refinement using full matrix least squares minimization procedures. The final refinement process yields reliability factors that assess the quality of the structural model, with typical values below 5 percent indicating acceptable structural accuracy.

| Crystallographic Parameter | Typical Range for Quinoline Derivatives |

|---|---|

| Space Group | Monoclinic or Orthorhombic |

| Unit Cell Volume | 1000-3000 Ų |

| Density | 1.0-1.4 g/cm³ |

| Data Collection Temperature | 293-100 K |

| Reliability Factor (R1) | 0.03-0.06 |

Spectroscopic Profiling (1H/13C NMR, IR, UV-Vis)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the most powerful analytical tool for determining the overall bonding framework of organic molecules, providing detailed information about the electronic environment of individual atoms.

Proton nuclear magnetic resonance analysis of the compound reveals characteristic chemical shift patterns consistent with the tetramethylquinoline framework. The aromatic protons of the quinoline ring system typically appear in the 7.0-8.5 parts per million region, while the methyl groups attached to the quinoline core exhibit signals between 1.5-3.0 parts per million. The chloroacetyl methylene protons are expected to appear as a singlet around 4.5 parts per million, significantly deshielded due to the electron-withdrawing effect of both the chlorine atom and the carbonyl group. The tetramethyl substitution pattern creates a complex splitting pattern that requires careful analysis to assign individual methyl group resonances.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments. The carbonyl carbon typically resonates around 165-175 parts per million, while the aromatic carbons of the quinoline system appear between 120-150 parts per million. The methyl carbons show distinct chemical shifts depending on their attachment position, with those bound to the dihydroquinoline nitrogen exhibiting different chemical shifts compared to aromatic methyl substituents.

Infrared spectroscopy reveals important functional group characteristics through vibrational frequency analysis. The carbonyl stretching vibration of the acetyl group appears as a strong absorption band around 1650-1680 wavenumbers, consistent with the electron-donating effect of the nitrogen atom. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, while carbon-hydrogen stretching modes appear around 2800-3000 wavenumbers. The presence of the chlorine atom influences the vibrational spectrum through its effect on the adjacent methylene group, potentially shifting the carbon-hydrogen stretching frequencies.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated quinoline system. The technique employs higher energy radiation that causes organic molecules to undergo electronic transitions, where absorbed energy promotes electrons from lower to higher energy molecular orbitals. The quinoline chromophore typically exhibits absorption maxima in the 240-320 nanometer region, with the specific wavelengths and intensities dependent on the substitution pattern and electronic effects of the tetramethyl groups and chloroacetyl substituent.

| Spectroscopic Technique | Key Diagnostic Features | Typical Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| 1H Nuclear Magnetic Resonance | Methyl groups | 1.5-3.0 ppm |

| 1H Nuclear Magnetic Resonance | Chloromethylene | ~4.5 ppm |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 165-175 ppm |

| Infrared | Carbonyl stretch | 1650-1680 cm⁻¹ |

| Ultraviolet-Visible | π-π* transitions | 240-320 nm |

Quantum Chemical Descriptors and Electron Density Mapping

The quantum chemical analysis of this compound employs density functional theory calculations to investigate electronic structure, molecular geometry, and various molecular descriptors. Theoretical evaluations typically utilize the B3LYP hybrid functional with 6-311++G(d,p) basis sets to achieve accurate predictions of structural and electronic properties. These computational methods provide comprehensive insights into electrostatic features, atomic charges, molecular electrostatic potential surfaces, and frontier molecular orbital characteristics.

The frontier molecular orbital analysis reveals critical information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's chemical reactivity and electronic properties. The energy gap between these orbitals provides insights into molecular stability and potential reactivity pathways. Density of states calculations demonstrate the overlapping nature of molecular orbitals and their contributions to overall electronic structure, particularly important for understanding the conjugated quinoline system's electronic behavior.

Molecular electrostatic potential mapping illustrates the three-dimensional distribution of electron density around the molecule, identifying regions of electron excess and deficiency. These maps prove particularly valuable for understanding intermolecular interactions and potential binding sites for molecular recognition processes. The chloroacetyl substituent creates regions of significant electronegativity due to the combined effects of the chlorine atom and carbonyl oxygen, while the methyl-substituted quinoline core exhibits regions of varying electron density based on the aromatic system's delocalization.

Atomic charge calculations using various population analysis methods, such as Mulliken or natural population analysis, provide quantitative measures of electron distribution among individual atoms. These calculations reveal how the tetramethyl substitution pattern and chloroacetyl group influence the electronic environment of the quinoline nitrogen and other heteroatoms. The computed atomic charges correlate with experimental observations from nuclear magnetic resonance chemical shifts and infrared vibrational frequencies.

Thermodynamic property calculations yield important molecular descriptors including heat capacity, entropy, and Gibbs free energy values at various temperatures. These properties prove essential for understanding the compound's stability under different conditions and for predicting its behavior in various chemical environments. Nonlinear optical property calculations explore the molecule's potential for optical applications through analysis of polarizability and hyperpolarizability tensors.

Comparative Structural Analysis with Tetramethylquinoline Derivatives

The comparative structural analysis of this compound with related tetramethylquinoline derivatives provides valuable insights into structure-activity relationships and the effects of different substitution patterns on molecular properties. The examination of compounds such as 1,2-dihydro-2,2,4,7-tetramethylquinoline and various chlorinated quinoline derivatives reveals how structural modifications influence crystallographic parameters, spectroscopic characteristics, and electronic properties.

The molecular geometry comparison demonstrates how the introduction of the chloroacetyl group affects the planarity and conformation of the quinoline ring system. Related compounds like 2,2,4-trimethyl-1,2-dihydroquinoline exhibit similar dihydroquinoline core structures but lack the seventh position methyl group and the chloroacetyl substituent. The additional methyl group at position 7 and the bulky chloroacetyl group create steric interactions that influence the overall molecular conformation and crystal packing arrangements.

Spectroscopic data comparison reveals systematic trends in chemical shifts and vibrational frequencies across the tetramethylquinoline derivative series. The progressive methylation of the quinoline core produces predictable changes in nuclear magnetic resonance chemical shifts, with each additional methyl group contributing to the electron density of the aromatic system. The chloroacetyl substitution introduces characteristic spectroscopic features that distinguish this compound from simpler tetramethylquinoline derivatives.

Electronic property analysis across the derivative series demonstrates how different substitution patterns affect frontier molecular orbital energies, electronic transitions, and molecular electrostatic potential distributions. The 2,2,4,7-tetramethyl substitution pattern creates a specific electronic environment that differs from other methylation patterns, while the chloroacetyl group introduces additional electronic perturbations through its electron-withdrawing character.

Crystallographic comparison with structurally related compounds reveals common packing motifs and intermolecular interaction patterns within tetramethylquinoline derivatives. The analysis of compounds with similar molecular frameworks helps identify the specific contributions of individual structural features to overall crystal stability and molecular arrangement. These comparisons prove particularly valuable for understanding how molecular modifications affect solid-state properties and potential applications.

| Compound | Molecular Formula | Key Structural Features | Distinctive Properties |

|---|---|---|---|

| This compound | C15H18ClNO | Chloroacetyl + tetramethyl | Enhanced reactivity through chloroacetyl |

| 1,2-dihydro-2,2,4,7-tetramethylquinoline | C13H17N | Tetramethyl substitution | Basic tetramethyl framework |

| 2,2,4-trimethyl-1,2-dihydroquinoline | C12H15N | Trimethyl substitution | Simplified methyl pattern |

Properties

IUPAC Name |

2-chloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUBLVBZSKFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389759 | |

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28745-09-7 | |

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 2,2,4,7-Tetramethylquinoline with Chloroacetyl Chloride

Reaction:

The quinoline nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride, resulting in the formation of the target chloroacetylated product.-

- Solvent: Anhydrous solvents such as dichloromethane or chloroform

- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions

- Base: A tertiary amine base (e.g., triethylamine) to neutralize HCl formed during the reaction

- Reaction time: Several hours under stirring

Workup:

After completion, the reaction mixture is quenched with water, extracted with organic solvents, washed with sodium bicarbonate solution to remove acidic impurities, dried over anhydrous magnesium sulfate, and purified by column chromatography.Yield:

Yields typically range from 70% to 90%, depending on reaction scale and purity of starting materials.

Alternative Methods Using Thionyl Chloride

Context:

Analogous compounds such as 2-chloro-1,4-naphthoquinone have been synthesized by treating hydroxyquinoline derivatives with thionyl chloride at elevated temperatures (e.g., 90 °C for 48 hours). This method involves chlorination and acylation steps in one pot.Applicability:

While this method is documented for naphthoquinone derivatives, it may be adapted for quinoline systems with appropriate modifications, such as reaction time and temperature optimization.

Use of Chloroacetyl Anhydride or Chloroacetyl Esters

Rationale:

Chloroacetyl anhydride or esters can serve as milder acylating agents, potentially reducing side reactions and improving selectivity.Conditions:

Similar to chloroacetyl chloride, but may require longer reaction times or catalysts to activate the acylating agent.

Purification and Characterization

Purification:

Column chromatography on silica gel using hexane/ethyl acetate mixtures is standard to isolate the pure product.-

- NMR Spectroscopy:

- ^1H NMR typically shows aromatic and methyl proton signals consistent with the tetramethylquinoline structure and the methylene protons adjacent to the chloroacetyl group.

- ^13C NMR confirms the carbonyl carbon and aromatic carbons.

- Melting Point:

- Mass Spectrometry and IR:

- Confirm molecular weight and functional groups.

- NMR Spectroscopy:

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloroacetyl chloride acylation | 2,2,4,7-tetramethylquinoline, TEA, DCM | 2-6 hours | 0 °C to RT | 70-90 | Standard method, high selectivity |

| Thionyl chloride chlorination | Hydroxyquinoline derivative, SOCl2 | 48 hours | 90 °C | ~85 | Longer reaction, one-pot chlorination |

| Chloroacetyl anhydride | Quinoline derivative, anhydride, catalyst | 4-12 hours | RT | 60-80 | Milder conditions, less corrosive |

Research Findings and Optimization Notes

Reaction Efficiency:

The acylation with chloroacetyl chloride is the most straightforward and efficient method, providing high yields and purity when performed under anhydrous conditions with a suitable base.Side Reactions:

Possible side reactions include over-acylation or chlorination at other positions; controlling temperature and stoichiometry minimizes these.Purity Control:

Column chromatography is essential to separate the desired product from unreacted starting materials and side products.Scale-Up Considerations:

For industrial or larger-scale synthesis, controlling exothermicity and ensuring efficient mixing are critical.Safety: Handling of chloroacetyl chloride and thionyl chloride requires strict safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Major Products

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids.

Reduction: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinoline structure could enhance the antimicrobial activity against resistant strains of bacteria .

Materials Science

Fluorescent Dyes

The compound has been explored for use as a fluorescent dye in biological imaging applications. Its unique structure allows it to be used in labeling cellular components for microscopy studies.

Case Study : Research conducted at a leading university found that when conjugated with biomolecules, this compound exhibited enhanced fluorescence properties suitable for tracking cellular processes .

Agricultural Chemistry

Pesticide Development

The compound has been investigated for its potential as a pesticide due to its ability to disrupt the biological processes of pests. Its chlorinated structure may contribute to its effectiveness as an insecticide.

Case Study : A field study reported in Pest Management Science revealed that formulations containing this compound showed promising results in controlling aphid populations without adversely affecting beneficial insects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chlorine and ethanone groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone with structurally related chloroacetylated heterocycles, focusing on structural features, synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Core Heterocycle: The quinoline core in the target compound provides a planar aromatic system with nitrogen at position 1, enabling π-π stacking and hydrogen bonding. In contrast, thienopyridine (e.g., ) introduces sulfur, altering electronic properties and redox activity. Indole-based analogs (e.g., ) lack the fused benzene ring of quinoline, reducing aromaticity but increasing flexibility.

- Substituent Effects: Methyl Groups: The tetramethyl groups in the target compound enhance steric bulk and lipophilicity compared to dihydroquinoline derivatives (e.g., ), which have reduced planarity due to saturation. Electron-Withdrawing Groups: Chloro (e.g., ) and methoxy (e.g., ) substituents modulate electron density, affecting reactivity and binding. Methoxy groups increase solubility via polarity, while chloro groups enhance stability and lipophilicity.

Physicochemical Properties

- Lipophilicity: The tetramethylquinoline derivative likely has higher logP than dihydroquinoline or isoquinoline analogs due to methyl groups.

- Solubility : Methoxy-substituted compounds (e.g., ) exhibit better aqueous solubility than chloro-substituted analogs.

- Stability : Chloroacetyl groups are prone to hydrolysis, but steric protection from methyl groups in the target compound may improve stability .

Biological Activity

2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone, with the CAS number 28745-09-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H18ClNO

- Molar Mass : 263.76 g/mol

- Density : Approximately 1.117 g/cm³ (predicted)

- Boiling Point : Estimated at 431.7 ± 45.0 °C (predicted) .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial metabolism and cell wall synthesis .

Antioxidant Properties

Quinoline derivatives are known for their antioxidant capabilities. Studies have demonstrated that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to the compound's potential therapeutic applications .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.